Chitotetraose (tetrahydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

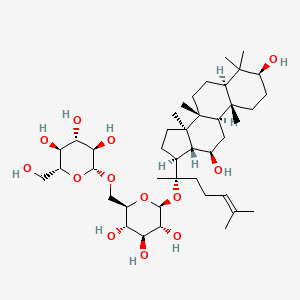

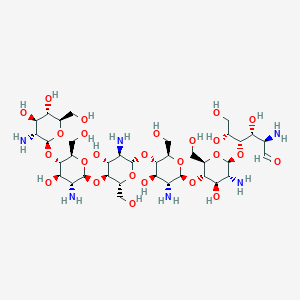

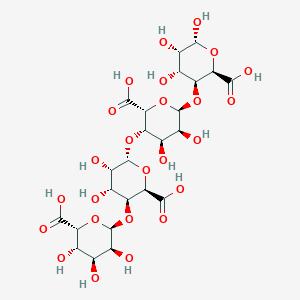

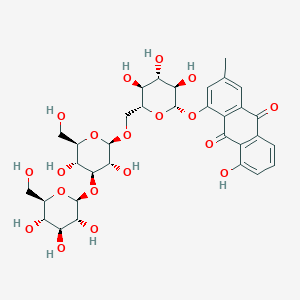

キトテトラオース(四塩酸塩)は、アーバスキュラー菌根菌に由来する短鎖キチンオリゴマーです。 これは、放線菌根植物種における保存された共生シグナル伝達経路を活性化する能力で知られています 。 この化合物の分子式はC₂₄H₅₀Cl₄N₄O₁₇、分子量は808.48 g/molです .

準備方法

合成経路と反応条件

キトテトラオース(四塩酸塩)は、キチンから得られる天然ポリマーであるキトサンの加水分解によって合成することができます。 加水分解プロセスには、キトサンをキトテトラオースを含むより小さなオリゴマーに分解するために、制御された条件下で塩酸を使用することが含まれます .

工業生産方法

キトテトラオース(四塩酸塩)の工業生産には、一般的に、キチナーゼなどの特定の酵素を用いたキトサンの酵素加水分解が含まれます。 このプロセスは、高純度のキトテトラオースを収率よく得るように最適化されており、その後、塩酸で処理することによって四塩酸塩に変換されます .

化学反応の分析

反応の種類

キトテトラオース(四塩酸塩)は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応する酸化誘導体を得るために酸化することができます。

還元: 還元反応によって、キトテトラオースを還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要生成物

これらの反応から生成される主な生成物には、酸化キトテトラオース誘導体、還元キトテトラオース、およびさまざまな官能基を持つ置換キトテトラオースが含まれます .

科学研究への応用

キトテトラオース(四塩酸塩)は、幅広い科学研究への応用を持っています。

化学: キチンおよびキトサン誘導体を調べるためのモデル化合物として使用されます。

生物学: この化合物は、植物と微生物の相互作用におけるキチンオリゴマーの役割を調べるために使用されます。

医学: 抗菌作用や免疫調節作用を持つ生物活性化合物としての可能性が研究されています。

科学的研究の応用

Chitotetraose (tetrahydrochloride) has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying chitin and chitosan derivatives.

Biology: The compound is used to investigate the role of chitin oligomers in plant-microbe interactions.

Medicine: Research explores its potential as a bioactive compound with antimicrobial and immunomodulatory properties.

Industry: It is used in the development of biodegradable materials and as a component in agricultural products.

作用機序

キトテトラオース(四塩酸塩)は、放線菌根植物種における保存された共生シグナル伝達経路を活性化することによって効果を発揮します。 この経路には、植物表面の特定の受容体によるキトテトラオースの認識が含まれ、植物とアーバスキュラー菌根菌の共生相互作用を促進する下流のシグナル伝達カスケードの活性化につながります .

類似の化合物との比較

類似の化合物

- キトビオース(二塩酸塩)

- キトトリオース(三塩酸塩)

- キトペンタオース(五塩酸塩)

- キトヘキサオース(六塩酸塩)

- キトヘプタオース(七塩酸塩)

独自性

キトテトラオース(四塩酸塩)は、特定の鎖長と、放線菌根植物種における保存された共生シグナル伝達経路を活性化する能力によって特徴付けられます。 この特性により、同じ生物活性を持たない可能性のある他のキチンオリゴマーとは区別されます .

類似化合物との比較

Similar Compounds

- Chitobiose (dihydrochloride)

- Chitotriose (trihydrochloride)

- Chitopentaose (pentahydrochloride)

- Chitohexaose (hexahydrochloride)

- Chitoheptaose (heptahydrochloride)

Uniqueness

Chitotetraose (tetrahydrochloride) is unique due to its specific chain length and its ability to activate the conserved symbiosis signaling pathway in actinorhizal plant species. This property distinguishes it from other chitin oligomers, which may not have the same biological activity .

特性

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;tetrahydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46N4O17.4ClH/c25-6(1-29)14(35)19(7(34)2-30)43-23-12(27)17(38)21(9(4-32)41-23)45-24-13(28)18(39)20(10(5-33)42-24)44-22-11(26)16(37)15(36)8(3-31)40-22;;;;/h1,6-24,30-39H,2-5,25-28H2;4*1H/t6-,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAPCOFRUKAVGR-PFOCQPMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50Cl4N4O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide;dihydrochloride](/img/structure/B8118261.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B8118303.png)